6-(2,2-Difluoroethoxy)nicotinaldehyde
Description
6-(2,2-Difluoroethoxy)nicotinaldehyde is an organic compound with the molecular formula C8H7F2NO2. It is a derivative of nicotinaldehyde, where the aldehyde group is substituted with a 2,2-difluoroethoxy group.
Properties
IUPAC Name |
6-(2,2-difluoroethoxy)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c9-7(10)5-13-8-2-1-6(4-12)3-11-8/h1-4,7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUVXNUOOFYCIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=O)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-Difluoroethoxy)nicotinaldehyde typically involves the reaction of nicotinaldehyde with 2,2-difluoroethanol in the presence of a suitable catalyst. The reaction conditions often include an organic solvent and an alkali to facilitate the reaction. The process can be summarized as follows:
Starting Materials: Nicotinaldehyde and 2,2-difluoroethanol.
Catalyst: A suitable base such as sodium hydroxide or potassium carbonate.
Solvent: An organic solvent like dichloromethane or toluene.
Reaction Conditions: The reaction mixture is typically heated and stirred to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common .
Chemical Reactions Analysis
Types of Reactions
6-(2,2-Difluoroethoxy)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products
Oxidation: 6-(2,2-Difluoroethoxy)nicotinic acid.
Reduction: 6-(2,2-Difluoroethoxy)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
1. PPAR Agonists
One significant application of 6-(2,2-Difluoroethoxy)nicotinaldehyde is its role as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist. PPARs are nuclear receptor proteins that regulate gene expression involved in various metabolic processes. Research has indicated that compounds similar to this compound can enhance PPARδ activity, which is crucial for treating metabolic diseases, muscular disorders, and other conditions related to mitochondrial dysfunction .
- Case Study : In a study involving Duchenne Muscular Dystrophy (DMD), compounds structurally related to this compound were shown to improve mitochondrial biogenesis and function in muscle cells. This suggests that such compounds could potentially enhance endurance and reduce muscle degeneration in DMD models .
2. Anti-Inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Research indicates that certain derivatives of nicotinic aldehydes exhibit anti-inflammatory effects, which could be beneficial in treating various inflammatory conditions . The ability to modulate inflammatory pathways makes this compound a candidate for further exploration in therapeutic contexts.
Biological Research
1. Cancer Research
The compound’s structure allows for investigations into its potential role in cancer treatment. Given the relationship between nicotinic compounds and cellular signaling pathways involved in tumorigenesis, studies are being conducted to evaluate how this compound might influence cancer cell proliferation and survival .
Mechanism of Action
The mechanism of action of 6-(2,2-Difluoroethoxy)nicotinaldehyde involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to interactions with enzymes or receptors, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-(2,2-Difluoroethoxy)nicotinic acid
- 6-(2,2-Difluoroethoxy)nicotinyl alcohol
- 6-(2,2-Difluoroethoxy)nicotinyl chloride
Uniqueness
6-(2,2-Difluoroethoxy)nicotinaldehyde is unique due to the presence of the difluoroethoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of fluorinated organic molecules .
Biological Activity
6-(2,2-Difluoroethoxy)nicotinaldehyde is a derivative of nicotinaldehyde, which has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of pyridine derivatives, known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. The incorporation of difluoroethoxy enhances its chemical stability and may influence its biological interactions.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features a pyridine ring with a formyl group and a difluoroethoxy substituent, which potentially alters its lipophilicity and reactivity.
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of nicotinaldehyde have been tested against various bacterial strains and fungi. A comparative analysis revealed that certain compounds demonstrated potent activity against Staphylococcus aureus and Candida albicans, suggesting that modifications in the structure can enhance efficacy against resistant strains .
| Compound | Activity Against | Reference |
|---|---|---|
| This compound | S. aureus, C. albicans | |
| Nicotinaldehyde Derivatives | Various bacteria and fungi |
Cytotoxicity Studies
In assessing the cytotoxicity of this compound, researchers have utilized various cell lines. Notably, the compound was evaluated for its effects on human cancer cell lines. The results indicated minimal cytotoxic effects at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic applications .
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in bacterial cell wall synthesis.
- Interference with Cellular Metabolism : The presence of the difluoroethoxy group may enhance membrane permeability, allowing for greater intracellular accumulation and subsequent metabolic interference.
Case Studies
- Antibacterial Efficacy : A study conducted by Simitary et al. demonstrated that derivatives from the nicotinaldehyde family exhibited significant antibacterial properties when tested against clinical isolates of Staphylococcus aureus. The study highlighted the structural modifications that led to increased potency compared to standard antibiotics .
- Antifungal Activity : Another investigation focused on the antifungal properties of related compounds against Candida albicans. The results indicated that certain modifications could lead to enhanced antifungal activity, providing insights into structure-activity relationships crucial for drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
